6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine
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Overview
Description
6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by the presence of azido and nitro functional groups attached to a dihydro-benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by azidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Reduction: 6-Amino-7-nitro-2,3-dihydro-1,4-benzodioxine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling the labeling and tracking of biomolecules in living systems.
Medicine: Explored for its potential in drug discovery, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanocomposites .
Mechanism of Action
The mechanism of action of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine involves its functional groups. The azido group can participate in bioorthogonal reactions, enabling the selective labeling of biomolecules without interfering with biological processes. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2,3-dihydro-1,4-benzodioxine: Lacks the azido group, making it less versatile in bioorthogonal chemistry.
7-Azido-2,3-dihydro-1,4-benzodioxine: Lacks the nitro group, reducing its potential for reduction reactions.
6-Azido-7-nitro-1,4-dihydro-2,3-quinoxalinedione: Contains a quinoxalinedione ring, offering different chemical properties and reactivity .
Uniqueness
6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both azido and nitro groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
7-azido-6-nitro-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c9-11-10-5-3-7-8(16-2-1-15-7)4-6(5)12(13)14/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBVECIRFQFMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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